molecular formula C25H28N4O2 B3030412 CPUY074020 CAS No. 902279-44-1

CPUY074020

Cat. No.: B3030412
CAS No.: 902279-44-1
M. Wt: 416.5 g/mol
InChI Key: MMSYVEFXRAMWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPUY074020 is a potent and orally bioavailable inhibitor of histone methyltransferase G9a. It has an inhibitory concentration (IC50) of 2.18 μM and exhibits anti-proliferative activity . This compound is primarily used for research purposes, particularly in the study of epigenetic modifications and cancer biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPUY074020 involves a combination of shape-based virtual screening and structure-based molecular design . The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and researchers who developed the compound.

Industrial Production Methods

Industrial production methods for this compound are not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

CPUY074020 primarily undergoes reactions related to its function as a histone methyltransferase inhibitor. It can modulate the trimethylation levels of histone H3 at lysine 9 (H3K9) in a dose-dependent manner .

Common Reagents and Conditions

The compound is typically used in cell culture experiments at concentrations ranging from 2 to 10 μM . Common reagents include dimethyl sulfoxide (DMSO) for dissolving the compound and various cell lines for testing its biological activity.

Major Products Formed

The primary outcome of reactions involving this compound is the inhibition of histone methyltransferase activity, leading to changes in gene expression and induction of apoptosis in cancer cells .

Properties

IUPAC Name

12-piperidin-1-yl-10-(2-pyrrolidin-1-ylethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-24-17-8-2-3-9-18(17)25-22-21(24)19(26-10-15-28-11-6-7-12-28)16-20(23(22)27-31-25)29-13-4-1-5-14-29/h2-3,8-9,16,26H,1,4-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSYVEFXRAMWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NCCN6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.